1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione
Description
1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes two naphthalene rings attached to a pyrrolidine-2,5-dione core
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-15-22(25-20-11-9-16-5-1-3-7-18(16)13-20)24(28)26(23)21-12-10-17-6-2-4-8-19(17)14-21/h1-14,22,25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUOUNEHXSQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)NC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes:
Starting Materials: Naphthalene-2-ylamine and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-yl)-3-(naphthalen-1-ylamino)pyrrolidine-2,5-dione
- 1-(Naphthalen-2-yl)-3-(phenylamino)pyrrolidine-2,5-dione
- 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)butane-2,3-dione
Uniqueness
1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings and pyrrolidine-2,5-dione core make it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
